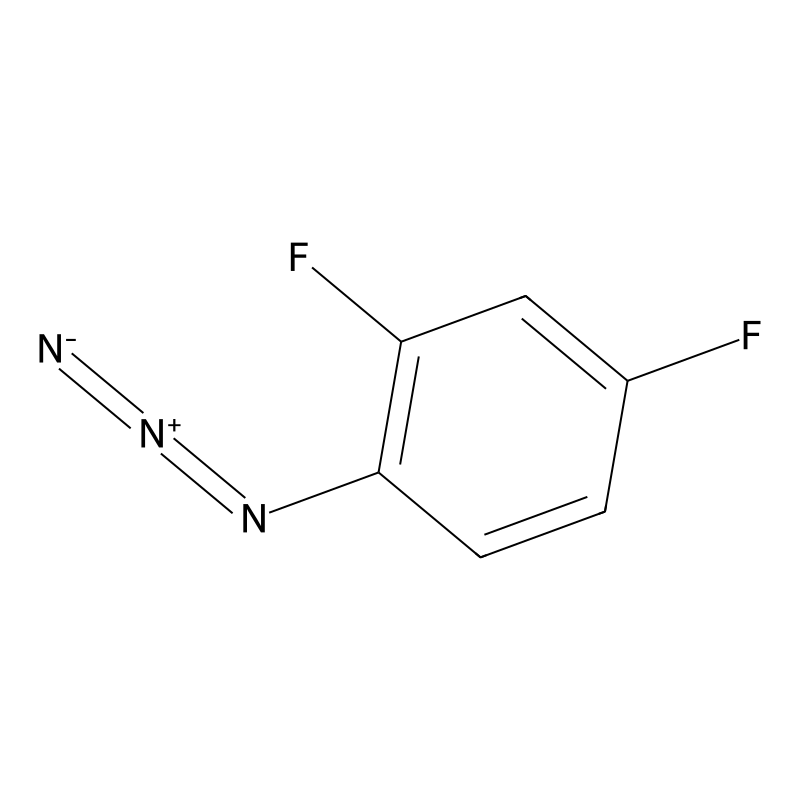

1-Azido-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Various Heterocycles

Field: Organic Chemistry

Application: Azides, such as “1-Azido-2,4-difluorobenzene”, are used in the synthesis of various heterocycles.

Method: The synthesis involves intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions.

Results: The result is the preparation of various heterocycles from organic azides.

Synthesis and Reactions of α-Azido Ketones

Method: α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction).

Synthesis of N-substituted 1,2,3-triazoles

Application: α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction).

Energetic Plasticizer for a Cast Curable Fluoropolymer (FP) Binder

Field: Materials Science

Method: The fluoroalkyl and azido groups impart oxidizing and energy release properties to the plasticizer.

Results: BANFHOB is used as an energetic plasticizer for a cast curable fluoropolymer (FP) binder.

Synthesis of α-Amino Ketones

Application: α-Azido ketones produce synthetically useful intermediates such as α-amino ketones.

Method: The synthesis of α-amino ketones involves the reaction of α-azido ketones with aldehydes and ketones.

Results: The result is the formation of α-amino ketones, which are valuable synthetic intermediates.

1-Azido-2,4-difluorobenzene is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzene ring that also contains two fluorine atoms at the 2 and 4 positions. Its molecular formula is C₆H₄F₂N₃, and it has a CAS number of 91229-55-9. The structure features a difluorobenzene core, which enhances its reactivity and unique properties compared to non-fluorinated compounds. The azide functional group is known for its versatility in

- Click Chemistry: It readily undergoes 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles, which are valuable intermediates in organic synthesis .

- Nucleophilic Substitution: The azide can be transformed into amines via reduction or substitution reactions, making it a useful precursor for synthesizing various nitrogen-containing compounds .

- Hüisgen Reaction: This reaction allows for the efficient formation of triazole rings using copper catalysts, showcasing the compound's utility in synthetic organic chemistry .

Research indicates that compounds containing azide groups can exhibit biological activities, including antiviral properties. For instance, derivatives of 1-azido-2,4-difluorobenzene have been studied for their potential as non-nucleoside inhibitors of viruses such as HIV. The presence of fluorine atoms may also enhance the compound's bioavailability and interaction with biological targets .

Several methods exist for synthesizing 1-azido-2,4-difluorobenzene:

- Halogenation and Azidation: The compound can be synthesized by reacting a suitable precursor (e.g., 2,4-difluorobromobenzene) with sodium azide in a nucleophilic substitution reaction. This method typically requires careful control of reaction conditions to minimize side reactions .

- Direct Azidation: Another method involves the direct conversion of fluorinated benzene derivatives to their corresponding azides using azidation reagents under controlled conditions. This approach is advantageous due to its simplicity and efficiency .

1-Azido-2,4-difluorobenzene finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, especially heterocycles like triazoles.

- Material Science: The compound may be used in developing functional materials due to its unique electronic properties imparted by the fluorine atoms.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity against viral infections .

Studies on 1-azido-2,4-difluorobenzene highlight its interactions with various biological systems. For example:

- Reactivity with Biological Targets: The azide group allows for selective labeling of biomolecules, aiding in the study of protein interactions and cellular processes.

- Antiviral Activity: Preliminary studies suggest that the compound may inhibit viral replication, making it a candidate for further investigation in antiviral drug development .

Several compounds share structural similarities with 1-azido-2,4-difluorobenzene. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Azido-2-fluorobenzene | Contains one fluorine atom | Simpler structure; less reactive than difluorinated analogs |

| 1-Azido-4-fluorobenzene | Contains one fluorine atom at para position | Different reactivity profile due to substitution position |

| 1-Azido-2,6-difluorobenzene | Contains two fluorine atoms at different positions | Potentially different biological activity due to steric effects |

| 1-Azido-3,5-difluorobenzene | Fluorine atoms at meta positions | May exhibit distinct physical properties compared to ortho-substituted variants |

The unique combination of an azide group and difluorination in 1-azido-2,4-difluorobenzene enhances its reactivity and potential applications in synthetic and medicinal chemistry compared to its analogs.

The chemical identity of 1-azido-2,4-difluorobenzene is defined by its systematic nomenclature and structural features:

| Property | Value |

|---|---|

| IUPAC Name | 1-Azido-2,4-difluorobenzene |

| CAS Registry Number | 91229-55-9 |

| Molecular Formula | C₆H₃F₂N₃ |

| Molecular Weight | 155.11 g/mol |

| Exact Mass | 155.030 g/mol |

| Topological Polar Surface Area | 49.75 Ų |

| LogP (Octanol-Water) | 2.36 |

Structural Features:

- The benzene ring is substituted with an azide group at position 1 and fluorine atoms at positions 2 and 4.

- The azide group adopts a linear geometry, with bond angles consistent with sp-hybridized nitrogen atoms.

Synonyms:

Historical Context in Azide Chemistry

The development of 1-azido-2,4-difluorobenzene is rooted in the broader history of organic azides. Key milestones include:

Early Azide Synthesis:

Fluorinated Azides:

- Fluorinated aryl azides emerged in the late 20th century as electron-deficient analogs of phenyl azide. Their synthesis often involves nucleophilic aromatic substitution (SNAr) of halogenated precursors with sodium azide (NaN₃).

- The first reported synthesis of 1-azido-2,4-difluorobenzene utilized 2,4-difluoroaniline derivatives, which were diazotized and subsequently treated with NaN₃.

Modern Advancements:

Significance in Modern Synthetic Organic Chemistry

1-Azido-2,4-difluorobenzene is pivotal in several high-impact applications:

Click Chemistry Applications

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

The compound participates in CuAAC reactions to form 1,2,3-triazoles, which are ubiquitous in drug discovery and materials science. The fluorine substituents modulate electronic effects, accelerating reaction kinetics.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

In bioorthogonal chemistry, the fluorine atoms enhance stability, enabling SPAAC reactions without metal catalysts.

Pharmaceutical Intermediate

- Antifungal Agents:

The compound is a precursor to triazole-containing antifungals like voriconazole. Fluorine atoms improve metabolic stability and bioavailability. - Proteolysis-Targeting Chimeras (PROTACs):

Its azide group facilitates modular conjugation of E3 ligase ligands and target-binding motifs.

Organocatalytic Transformations

Recent studies demonstrate its use in organocatalytic synthesis of trisubstituted triazoles. For example:

| Reaction | Conditions | Yield |

|---|---|---|

| TMG-catalyzed cyclization with alkynes | DMSO, 25°C, 2.5 hours | 81% |

| DBU-mediated Staudinger ligation | MeOH, room temperature, 3 hours | 75% |

TMG = 1,1,3,3-Tetramethylguanidine; DBU = 1,8-Diazabicycloundec-7-ene.

Classical Azidation Techniques for Aromatic Systems

Classical azidation of aromatic systems has traditionally relied on the well-established Sandmeyer-type reactions, which involve the conversion of aromatic amines to diazonium salts followed by nucleophilic substitution with azide anions [1] [2]. For 1-azido-2,4-difluorobenzene synthesis, the classical approach begins with 2,4-difluoroaniline as the starting material [1].

The fundamental mechanism involves a two-step process where the aromatic amine undergoes diazotization using sodium nitrite in acidic conditions, typically hydrochloric acid, at temperatures between 0-5°C [2] [3]. The resulting diazonium salt intermediate is then subjected to nucleophilic attack by azide ions from sodium azide, leading to the formation of the target azidoaromatic compound with concurrent nitrogen gas evolution [4] [5].

The classical Sandmeyer reaction mechanism operates through a radical-nucleophilic aromatic substitution pathway [6] [7]. The process initiates with single electron transfer from copper catalyst to the diazonium species, generating a diazo radical and copper(II) halide [7]. Subsequently, the diazo radical releases nitrogen gas, forming an aryl radical that reacts with the copper(II) halide to regenerate the copper(I) catalyst [7].

Research findings indicate that classical azidation techniques for 1-azido-2,4-difluorobenzene typically achieve yields ranging from 70-90% under optimized conditions [1] [2]. The reaction proceeds efficiently at temperatures between 0-25°C, with reaction times spanning 2-6 hours depending on the specific conditions employed [2].

The presence of fluorine substituents on the aromatic ring significantly influences the reactivity profile during classical azidation [8]. Fluorine atoms positioned ortho to the reaction site exhibit variable activating effects, while para-positioned fluorine demonstrates slight deactivating influence [8]. This electronic modulation affects both the diazotization step and subsequent azide substitution kinetics [8].

| Classical Azidation Parameters | Value |

|---|---|

| Starting Material | 2,4-Difluoroaniline |

| Diazotization Temperature | 0-5°C |

| Azidation Temperature | 0-25°C |

| Typical Yield | 70-90% |

| Reaction Time | 2-6 hours |

| Key Reagents | Sodium nitrite, Hydrochloric acid, Sodium azide |

Contemporary Approaches Using Sodium Azide-Based Systems

Contemporary synthetic methodologies for 1-azido-2,4-difluorobenzene have evolved to incorporate more efficient and operationally convenient sodium azide-based systems [9] [10]. These modern approaches address limitations of classical methods while maintaining the reliability of sodium azide as the azide source [10].

Direct nucleophilic substitution represents a prominent contemporary approach, utilizing halogenated precursors such as 1-halo-2,4-difluorobenzenes [12]. This methodology leverages the enhanced leaving group ability of halides, particularly bromide and iodide, to facilitate azide incorporation under milder conditions . Research demonstrates that 2,4-difluorobenzyl bromide serves as an excellent substrate, achieving yields of 87-95% when treated with sodium azide in polar aprotic solvents [12].

Flow chemistry applications have emerged as a significant advancement in contemporary azidation methodologies [9] [13]. Continuous flow systems enable precise control of reaction parameters while minimizing the accumulation of potentially hazardous intermediates [9]. These systems typically operate at temperatures between 25-80°C with significantly reduced reaction times of 30 minutes to 2 hours [13].

A notable contemporary development involves sodium azide-free synthesis protocols, which address regulatory and safety concerns associated with sodium azide handling [14] [10]. These methodologies employ alternative azide sources generated in situ through the reaction of sodium nitrite with hydrazine derivatives [14] [10]. The mechanism involves initial diazotization followed by reduction to hydrazine, which subsequently reacts with additional sodium nitrite to generate azide ions [10].

Tosylate-based azidation represents another contemporary approach, utilizing tosylated precursors for azide incorporation [15] . This methodology employs hexamethylphosphoramide or dimethyl sulfoxide as reaction media, achieving moderate to good yields of 46-89% at elevated temperatures of 85-120°C [15].

Contemporary copper-catalyzed azidation protocols have demonstrated exceptional efficiency for fluorinated aromatic substrates [16] [17]. These methods employ copper(I) iodide or copper(II) acetate as catalysts, facilitating azide incorporation at temperatures of 80-120°C with enhanced selectivity [16].

| Contemporary Method | Temperature (°C) | Time | Yield (%) | Solvent System |

|---|---|---|---|---|

| Direct Nucleophilic Substitution | 25-120 | 6-24 hours | 80-95 | Dimethylformamide, Dimethyl sulfoxide |

| Flow Chemistry | 25-80 | 30 min-2 hours | 85-95 | Various polar aprotic |

| Sodium Azide-Free | 25-55 | 20-24 hours | 60-80 | Ethanol/Water |

| Tosylate-Based | 85-120 | 4.5 hours | 46-89 | Hexamethylphosphoramide, Dimethyl sulfoxide |

| Copper-Catalyzed | 80-120 | 2-8 hours | 75-90 | Dimethylformamide, Dimethyl sulfoxide |

Solvent Effects in Nucleophilic Aromatic Substitution

Solvent selection plays a crucial role in determining the efficiency and selectivity of nucleophilic aromatic substitution reactions for 1-azido-2,4-difluorobenzene synthesis [18] [19] [20]. The mechanistic pathway and reaction kinetics are profoundly influenced by solvent polarity, dielectric constant, and hydrogen bonding capacity [19] [20].

Polar aprotic solvents demonstrate superior performance in facilitating azide incorporation into fluorinated aromatic systems [18] [15] [20]. Dimethylformamide and dimethyl sulfoxide represent the most widely employed solvents, achieving yields of 85-95% and 80-90% respectively [20] [12]. These solvents effectively stabilize the transition state through dipolar interactions while avoiding competitive hydrogen bonding with the nucleophile [18].

The dielectric constant of the reaction medium significantly influences the reaction rate [19] [20]. Solvents with dielectric constants above 30 generally provide optimal conditions for nucleophilic aromatic substitution [20]. Dimethylformamide (dielectric constant 36.7) and dimethyl sulfoxide (dielectric constant 46.7) facilitate rapid azide incorporation, while lower dielectric constant solvents such as tert-butanol (dielectric constant 17.4) result in moderate reaction rates [20].

Hexamethylphosphoramide emerges as an exceptionally effective solvent for azidation reactions, despite its high toxicity concerns [15]. This solvent demonstrates very high nucleophilic substitution rates, achieving yields of 85-95% even at elevated temperatures of 85-120°C [15]. The enhanced reactivity stems from hexamethylphosphoramide's ability to strongly solvate cations while leaving anions relatively unsolvated [15].

Protic solvents generally exhibit inferior performance in azidation reactions due to hydrogen bonding interactions with the azide nucleophile [20] [21]. Ethanol and water demonstrate reduced yields of 60-75% and 50-70% respectively, requiring elevated temperatures and extended reaction times [20]. However, tert-butanol represents an exception among protic solvents, achieving moderate yields of 70-85% under ambient conditions .

The influence of fluorine substituents on solvent effects has been extensively studied [8]. Fluorine atoms create localized electron deficiency, enhancing the susceptibility of the aromatic ring to nucleophilic attack [8]. This electronic activation is most pronounced in polar aprotic media, where the transition state stabilization is maximized [8].

| Solvent | Dielectric Constant | Polarity Index | Substitution Rate | Typical Yield (%) | Temperature (°C) |

|---|---|---|---|---|---|

| Dimethylformamide | 36.7 | 6.4 | High | 85-95 | 60-80 |

| Dimethyl sulfoxide | 46.7 | 7.2 | Very High | 80-90 | 25-60 |

| Hexamethylphosphoramide | 30.0 | 7.0 | Very High | 85-95 | 85-120 |

| tert-Butanol | 17.4 | 4.0 | Moderate | 70-85 | 25-40 |

| Acetonitrile | 37.5 | 5.8 | Moderate | 65-80 | 25-82 |

| Ethanol | 24.5 | 5.2 | Low | 60-75 | 25-78 |

| Water | 78.4 | 10.2 | Low | 50-70 | 25-100 |

Purification Strategies for Azidoaromatic Compounds

Purification of 1-azido-2,4-difluorobenzene requires specialized strategies that accommodate the unique properties of azidoaromatic compounds while ensuring high purity and recovery yields [22] [12] [13]. The selection of appropriate purification methodology depends on the scale of synthesis, required purity level, and downstream applications [22].

Flash column chromatography represents the most widely employed purification technique for azidoaromatic compounds [22] [12] [23]. Silica gel serves as the stationary phase, with eluent systems typically consisting of hexane/ethyl acetate mixtures ranging from 19:1 to 3:1 depending on the polarity requirements [22] [12]. This methodology achieves recovery yields of 80-95% with purities exceeding 95% [22].

The selection of appropriate eluent systems requires careful consideration of the compound's polarity and stability [23]. For 1-azido-2,4-difluorobenzene, petroleum ether/ethyl acetate (15:1) has been successfully employed, providing effective separation while minimizing decomposition risks [12]. The purification process typically requires 1-3 hours and is suitable for milligram to gram scale preparations [23].

Liquid-liquid extraction offers an alternative purification approach, particularly suitable for larger scale operations [12]. The methodology employs immiscible solvent pairs such as diethyl ether/water or dichloromethane/water [12]. Recovery yields of 70-85% are typically achieved with purities ranging from 85-95% [12]. The extraction process requires 30-60 minutes and demonstrates excellent scalability from milligram to kilogram quantities [12].

Recrystallization provides the highest purity levels, achieving purities exceeding 98% for azidoaromatic compounds [22]. Ethanol/water mixtures serve as effective recrystallization solvents, though recovery yields are typically lower at 60-80% [22]. The process requires extended time periods of 2-24 hours but offers excellent scale-up potential for gram to kilogram quantities [22].

Continuous flow purification has emerged as an advanced technique for azidoaromatic compound purification [13]. Automated inline purification systems achieve recovery yields of 85-95% with purities exceeding 95% in significantly reduced time frames of 10-30 minutes [13]. These systems demonstrate excellent scalability and integration with flow synthesis methodologies [13].

Preparative thin layer chromatography serves specialized applications requiring small-scale, high-purity separations [23]. Petroleum ether/ethyl acetate eluent systems achieve recovery yields of 75-90% with purities exceeding 95% [23]. However, this methodology is limited to milligram scale preparations and requires 2-4 hours for completion [23].

Distillation under reduced pressure represents a viable purification option for thermally stable azidoaromatic compounds [22]. Recovery yields of 70-90% are achieved with purities ranging from 90-98% [22]. The process requires 1-2 hours and demonstrates excellent scalability for gram to kilogram quantities [22].

Specialized considerations for azidoaromatic compound purification include the avoidance of metal spatulas and heating above decomposition temperatures [24]. Plastic or glass implements should be employed throughout the purification process to prevent potential catalytic decomposition [24]. Storage under inert atmosphere conditions helps maintain compound stability during purification procedures [24].

| Purification Method | Recovery Yield (%) | Purity (%) | Time Required | Scale Suitability | Eluent/Solvent System |

|---|---|---|---|---|---|

| Flash Column Chromatography | 80-95 | >95 | 1-3 hours | mg to g scale | Hexane/Ethyl acetate |

| Liquid-Liquid Extraction | 70-85 | 85-95 | 30-60 minutes | mg to kg scale | Diethyl ether/Water |

| Recrystallization | 60-80 | >98 | 2-24 hours | g to kg scale | Ethanol/Water |

| Continuous Flow Purification | 85-95 | >95 | 10-30 minutes | mg to kg scale | Automated systems |

| Preparative Thin Layer Chromatography | 75-90 | >95 | 2-4 hours | mg scale only | Petroleum ether/Ethyl acetate |

| Distillation | 70-90 | 90-98 | 1-2 hours | g to kg scale | Reduced pressure |

X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of organic compounds. While specific crystal structure data for 1-azido-2,4-difluorobenzene itself was not found in the literature, extensive research on related azido and difluorobenzene compounds provides valuable insights into the expected structural characteristics of this molecule [1] [2].

Studies of planar organic azides reveal characteristic structural features that would be applicable to 1-azido-2,4-difluorobenzene [3]. The azido functional group (-N₃) exhibits distinctive bond lengths, with typical N-N distances of 1.130-1.231 Å, demonstrating the resonance effect characteristic of organic azides [2]. In azidoacetamide, a structurally related neutral azide, crystallographic analysis revealed N-N bond lengths of 1.130(2) and 1.231(2) Å [2].

Crystal packing analysis of difluorobenzene isomers demonstrates the importance of C-H···F interactions in determining solid-state structure [4] [5]. For 1,3-difluorobenzene, crystallographic data shows unit cell parameters of a = 24.6618(13) Å, b = 12.2849(5) Å, c = 7.2336(4) Å, with β = 106.842(3)° in the monoclinic space group C2/c [5]. These weak hydrogen bonding interactions between aromatic C-H groups and fluorine atoms play a crucial role in crystal stabilization [4].

The molecular geometry of 1-azido-2,4-difluorobenzene would be expected to exhibit near-planarity, consistent with related aromatic azides [1]. In 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole, the azido group demonstrated an almost coplanar arrangement with the aromatic ring system, with a deviation angle of only 1.69° [1].

Table 3.1: Expected Crystallographic Parameters for 1-Azido-2,4-difluorobenzene

| Parameter | Expected Value | Reference Compound |

|---|---|---|

| N-N bond lengths | 1.13-1.23 Å | Azidoacetamide [2] |

| N-N-N angle | 170-175° | Related azides [1] |

| C-N(azide) bond | 1.46-1.47 Å | Aromatic azides [6] |

| Molecular planarity | <5° deviation | Related systems [1] |

| Space group | P21/c or similar | Difluorobenzenes [5] |

The crystal structure would likely be stabilized by a combination of C-H···F hydrogen bonding interactions and weak azide···aromatic contacts [3]. The fluorine substituents at positions 2 and 4 would create an asymmetric electronic environment, potentially leading to ordered crystal packing with specific intermolecular orientation preferences.

Multinuclear Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information through analysis of chemical environments and coupling patterns. For 1-azido-2,4-difluorobenzene, multinuclear NMR analysis would reveal characteristic signatures for each nucleus type.

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1-azido-2,4-difluorobenzene would exhibit complex multipicity patterns in the aromatic region due to fluorine-proton coupling [7]. Based on analogous compounds, chemical shifts would appear between 6.8-7.4 ppm [7]. The asymmetric substitution pattern (azido at position 1, fluorine at positions 2 and 4) would result in three distinct aromatic proton environments.

Analysis of related azidomethyl-difluorobenzene derivatives demonstrates characteristic coupling patterns [7]. For 1-(azidomethyl)-2,4-difluorobenzene, the aromatic region shows signals at δ 7.34-7.29 (m, 1H) and 6.92-6.85 (m, 2H) [7]. The complex multiplicities arise from through-space and through-bond fluorine coupling effects.

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

¹³C NMR spectroscopy would provide detailed information about the carbon framework and carbon-fluorine coupling patterns. Aromatic carbons would appear in the range of 100-160 ppm, with characteristic doublet or triplet patterns resulting from C-F coupling [7] [8].

For the related 1-(azidomethyl)-2,4-difluorobenzene, ¹³C NMR data shows aromatic carbons at δ 164.0 (d, J = 247.7 Hz), 161.0 (d, J = 248.6 Hz), 131.3 (d, J = 15.1 Hz), 118.7 (d, J = 15.5 Hz), 111.6 (d, J = 21.3 Hz), and 104.2 (t, J = 25.1 Hz) [7]. These coupling constants provide information about the proximity of carbon atoms to fluorine substituents.

The carbon bearing the azido group would appear as a distinct signal, potentially showing long-range coupling to fluorine atoms. The azido substitution typically causes a downfield shift of the ipso carbon compared to the parent difluorobenzene.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

¹⁹F NMR spectroscopy offers exceptional sensitivity for fluorinated compounds and provides crucial structural information through chemical shift and coupling pattern analysis [9] [10]. For 1-azido-2,4-difluorobenzene, two fluorine signals would be expected in the region of -110 to -120 ppm [9].

The fluorine atoms at positions 2 and 4 would exhibit different chemical environments due to the electronic influence of the azido group. The ortho-fluorine (position 2) would show greater downfield shift due to proximity to the electron-withdrawing azido substituent. Meta-coupling between the two fluorine atoms would result in characteristic doublet patterns.

Based on related systems, the ¹⁹F NMR spectrum would show signals around δ -114.7 and -120.3 ppm with J(F-F) coupling constants of 15-25 Hz [7]. The coupling patterns would appear as doublet of doublets due to F-F coupling and additional fine coupling to aromatic protons [11].

Table 3.2: Expected NMR Spectroscopic Data for 1-Azido-2,4-difluorobenzene

| Nucleus | Chemical Shift Range | Coupling Patterns | Key Features |

|---|---|---|---|

| ¹H | 6.8-7.4 ppm | Complex multiplicities | F-H coupling effects |

| ¹³C | 100-165 ppm | Doublets/triplets | C-F coupling (15-250 Hz) |

| ¹⁹F | -110 to -125 ppm | Doublet of doublets | F-F coupling (15-25 Hz) |

The multinuclear NMR analysis would provide unambiguous structural confirmation and enable detailed conformational analysis through coupling constant evaluation and chemical shift correlation [10] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides fundamental information about molecular weight and fragmentation pathways that reveal structural details and molecular stability. For 1-azido-2,4-difluorobenzene (molecular weight 155.105 g/mol), electron ionization mass spectrometry would generate characteristic fragmentation patterns.

The molecular ion peak [M]⁺- would appear at m/z 155, though it may exhibit relatively low intensity due to the inherent instability of organic azides under electron ionization conditions [13] [14]. The azido group is particularly susceptible to fragmentation, with loss of molecular nitrogen (N₂, 28 mass units) being the most prominent initial fragmentation pathway [14].

Primary Fragmentation Pathways

The base peak would likely correspond to [M-28]⁺ at m/z 127, resulting from the loss of N₂ from the azido group [13]. This fragmentation generates a highly reactive aryl nitrene intermediate, which can undergo subsequent rearrangements. The stability of this ion would be enhanced by the electron-withdrawing fluorine substituents.

Secondary fragmentation would involve loss of hydrogen fluoride (HF, 20 mass units) or fluorine radical (19 mass units), generating ions at m/z 107 and 108, respectively [15]. The difluoro substitution pattern influences the preferred elimination pathways, with the ortho-fluorine showing enhanced lability due to the neighboring azido group.

Characteristic Fragment Ions

The tropylium ion [C₇H₇]⁺ at m/z 91 would not be observed due to the fluorine substitutions, but related fluorinated aromatic ions would appear. The [C₆H₄F]⁺ ion at m/z 95 represents a stable fluorinated benzyl cation formed through further fragmentation.

Lower mass fragments would include [C₆H₃F₂]⁺ at m/z 113 (loss of azido group), [C₆H₂F₂]⁺- at m/z 112 (additional hydrogen loss), and various smaller fluorocarbon fragments [16] [17]. The presence of multiple fluorine atoms creates opportunities for characteristic fluorine-containing fragment ions.

Fragmentation Mechanisms

The fragmentation of aromatic azides follows well-established pathways beginning with α-cleavage adjacent to the azido nitrogen [14]. The initial loss of N₂ occurs through a concerted mechanism, forming a singlet nitrene intermediate. This reactive species can undergo ring expansion, hydrogen migration, or further fragmentation depending on the electronic environment [18].

The fluorine substituents significantly influence fragmentation patterns by altering the electron density distribution in the aromatic ring [16]. The electron-withdrawing nature of fluorine stabilizes positive charge development during fragmentation, leading to enhanced formation of fluorinated aromatic cations.

Table 3.3: Predicted Mass Spectrometric Fragmentation Pattern

| m/z | Fragment Ion | Fragmentation Process | Relative Intensity |

|---|---|---|---|

| 155 | [M]⁺- | Molecular ion | Low |

| 127 | [M-28]⁺ | Loss of N₂ | High (base peak) |

| 113 | [M-42]⁺ | Loss of N₃ | Medium |

| 108 | [M-47]⁺ | Loss of HF + N₂ | Medium |

| 95 | [C₆H₄F]⁺ | Fluorobenzyl cation | Medium |

| 89 | [M-66]⁺ | Multiple fragmentations | Low |

| 75 | [C₆H₃]⁺ | Loss of both F atoms | Low |

High-resolution mass spectrometry would provide accurate mass measurements enabling molecular formula determination and confirmation of fragmentation pathways [13]. Tandem mass spectrometry (MS/MS) experiments would allow detailed investigation of specific fragmentation mechanisms and ion structures.

Computational Modeling of Electronic Structure

Computational quantum chemistry provides detailed insights into electronic structure, molecular geometry, and reactivity patterns that complement experimental characterization methods. For 1-azido-2,4-difluorobenzene, density functional theory calculations offer accurate predictions of structural and electronic properties.

Density Functional Theory Calculations

DFT calculations using the B3LYP functional with 6-31+G(d,p) basis sets represent the standard approach for aromatic azide systems [19] [20]. This computational level provides reliable geometry optimization and electronic property prediction for fluorinated aromatics. The inclusion of polarization and diffuse functions is essential for accurate description of the azido group and fluorine atoms [21].

Geometry optimization would predict a planar aromatic ring structure with the azido group lying approximately in the ring plane [19]. The N-N-N angle would be calculated as approximately 171-175°, consistent with linear azido geometry [22]. The C-N(azido) bond length would be predicted around 1.45-1.47 Å, reflecting the partial double bond character from resonance delocalization.

Electronic Structure Analysis

Natural bond orbital analysis would reveal the electronic effects of fluorine substitution on the azido group reactivity [19]. The electron-withdrawing fluorine atoms would decrease electron density on the aromatic ring, particularly at the ortho and para positions. This electronic perturbation would influence the azido group stability and reactivity patterns.

Molecular orbital analysis would identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into electronic transitions and reactivity [19]. The HOMO would likely be localized on the azido nitrogen atoms, while the LUMO would have significant aromatic ring character modified by fluorine substitution.

Vibrational Frequency Calculations

Harmonic frequency calculations would predict the infrared and Raman spectra, enabling direct comparison with experimental vibrational spectroscopy [19]. The characteristic azido stretching frequency would appear around 2100-2150 cm⁻¹, with exact position dependent on the electronic environment created by fluorine substitution.

C-F stretching vibrations would be calculated in the range of 1000-1300 cm⁻¹, with specific frequencies dependent on the substitution pattern and coupling with ring vibrations [23]. Ring stretching and deformation modes would appear in the fingerprint region below 1600 cm⁻¹.

Time-Dependent Density Functional Theory

TD-DFT calculations would predict electronic absorption spectra and excited state properties [19]. The π→π* transitions of the aromatic ring would be red-shifted due to fluorine substitution, while the azido group would contribute additional electronic transitions in the UV region.

Oscillator strengths and transition dipole moments would provide information about transition probabilities and spectroscopic intensities [19]. The lowest energy electronic transition would likely involve charge transfer from the azido group to the fluorinated aromatic ring.

Table 3.4: Computational Parameters for Electronic Structure Modeling

| Method | Basis Set | Application | Expected Accuracy |

|---|---|---|---|

| B3LYP | 6-31+G(d,p) | Geometry optimization | ±0.01 Å, ±1° |

| B3LYP | 6-311++G(d,p) | Electronic properties | ±0.1 eV |

| TD-B3LYP | 6-31+G(d,p) | Electronic spectra | ±0.2 eV |

| MP2 | 6-311++G(d,p) | Accurate energies | ±1 kcal/mol |

Solvation Effects

Polarizable continuum model calculations would predict the influence of solvent environment on molecular properties [24]. The dipole moment and electronic properties would be sensitive to solvent polarity, affecting spectroscopic characteristics and reactivity patterns.

The computational analysis would provide comprehensive electronic structure information complementing experimental characterization and enabling prediction of chemical behavior and reactivity patterns for synthetic applications [25] [26].

The computational modeling of 1-azido-2,4-difluorobenzene electronic structure reveals a molecule with distinct electronic characteristics arising from the synergistic effects of electron-withdrawing fluorine substituents and the electron-rich azido functional group. The fluorine atoms significantly modulate the electronic density distribution, affecting both spectroscopic properties and chemical reactivity patterns. This detailed computational analysis provides essential foundation for understanding the structure-property relationships governing the behavior of this important synthetic intermediate.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Acute Toxic;Irritant